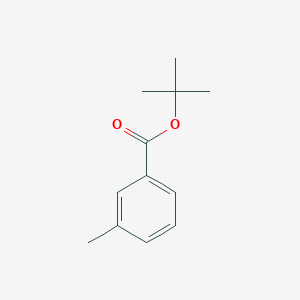

Tert-butyl 3-methylbenzoate

Descripción general

Descripción

Tert-butyl 3-methylbenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and have been the subject of numerous studies due to their utility in forming carbon-carbon bonds and modifying molecular structures. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.

Synthesis Analysis

Several papers discuss the synthesis of tert-butyl benzoate derivatives. For instance, tert-butyl peroxybenzoate (TBPB) has been used as both a methyl source and radical initiator in the direct α-methylation of 1,3-dicarbonyl compounds, providing a complement to traditional methylation methods . Additionally, TBPB has been utilized in the formation of 3-alkylated quinolines from N-propargylamines through a cascade radical addition/cyclization reaction . Furthermore, copper-catalyzed radical methylation of 1,3-diketones with TBPB has been described, offering a pathway to α-methyl 1,3-diketones .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-methylbenzoate derivatives can be complex, with the potential for various electronic and steric effects due to the tert-butyl group. Laser flash photolysis studies of tert-butyl aroylperbenzoates have provided insights into the kinetics of their singlet and triplet states, as well as the behavior of aroylphenyl radicals . These studies help in understanding the reactivity patterns and stability of these molecules under different conditions.

Chemical Reactions Analysis

The tert-butyl benzoate derivatives participate in a variety of chemical reactions. For example, they can act as mediators in electrochemical aryl radical generation and cyclization-carboxylation sequences . They also serve as substitutes for benzoquinone in Fujiwara-Moritani reactions, which are enhanced by cocatalysts like Cu(OAc)2 . These reactions are crucial for constructing complex molecular architectures in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-methylbenzoate derivatives are influenced by the tert-butyl group, which imparts steric bulk and can affect the molecule's reactivity. The bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid demonstrates the influence of steric effects on reactivity and the potential for mild reaction conditions in the synthesis of sterically hindered compounds . Additionally, the study of hydrogen-bonded chains and aggregates in tert-butyl-substituted pyrazoles provides insights into the intermolecular interactions that can affect the solid-state properties of these compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Tert-butyl 3-methylbenzoate and its derivatives have been used extensively in organic synthesis. For example, tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild reaction conditions at room temperature (Liu & Hii, 2011). Additionally, tert-butyl peroxybenzoate (TBPB) has been employed as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, highlighting its dual role in chemical processes (Guo et al., 2014). Furthermore, TBPB-mediated methylation of 1,3-diketones has been developed as a copper-catalyzed radical reaction, offering a general pathway to synthesize α-methyl 1,3-diketones (Zhou et al., 2017).

Photolysis and Radical Studies

Tert-butyl aroylperbenzoates, a class of compounds including tert-butyl 3-methylbenzoate, have been analyzed using laser flash photolysis. This research provides insights into the kinetics of their singlet and triplet states, as well as the aroylphenyl radicals derived from them (Shah & Neckers, 2004).

Thermal Decomposition and Hazard Analysis

Tert-butyl peroxybenzoate's thermal decomposition characteristics have been studied to assess its thermal hazard in various conditions, such as when mixed with different ionic liquids (Jiang et al., 2019). Understanding these characteristics is crucial for safety in industrial applications where TBPB is used.

Synthesis of Complex Molecules

The compound has been involved in the synthesis of complex molecules, such as in the transformation of triphosphabenzene to triphosphole compounds (Clendenning et al., 2000), and in the formation of 3-alkylated quinolines via a cascade radical addition/cyclization reaction (Chen et al., 2018). These applications demonstrate the versatility of tert-butyl 3-methylbenzoate derivatives in complex organic syntheses.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds like tert-butanol have been found to interact with several targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

It is known that compounds with a tert-butyl group can undergo various chemical transformations, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It is also known that compounds with a tert-butyl group can undergo reactions at the benzylic position, which can affect various biochemical pathways .

Result of Action

tBHQ inhibits neuroinflammation and oxidative stress, playing a neuroprotective role in diseases like Alzheimer’s disease, stroke, depression, and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-methylbenzoate can be influenced by various environmental factors. For instance, the degree of branching in the alkyl chain of similar compounds has been found to influence their toxicity and biodegradation . Furthermore, the directive influence of the tert-butyl group in electrophilic aromatic substitution can also be affected by environmental factors .

Propiedades

IUPAC Name |

tert-butyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWFAZAXUAVMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284649 | |

| Record name | tert-butyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methylbenzoate | |

CAS RN |

16537-19-2 | |

| Record name | NSC38145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)

![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)